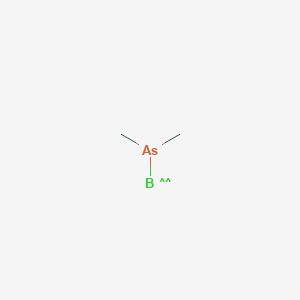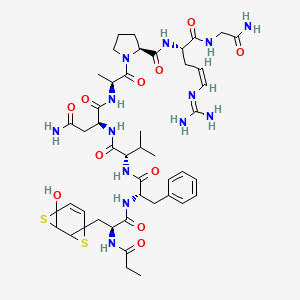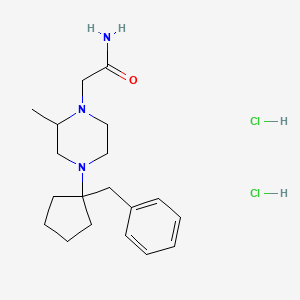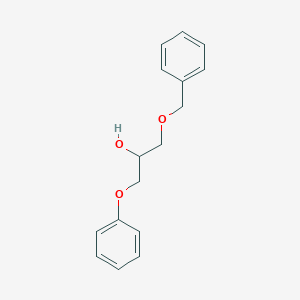
3-Methyl-4-nitrosonaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-nitrosonaphthalen-1-ol is an organic compound belonging to the class of naphthalenes. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of a methyl group at the third position, a nitroso group at the fourth position, and a hydroxyl group at the first position on the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrosonaphthalen-1-ol can be achieved through several methods. One common approach involves the nitration of 3-methyl-1-naphthol followed by reduction to form the nitroso derivative. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using reagents such as iron and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of strong acids and reducing agents.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-nitrosonaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-methyl-4-naphthoquinone.
Reduction: Formation of 3-methyl-4-aminonaphthalen-1-ol.
Substitution: Formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
3-Methyl-4-nitrosonaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-nitrosonaphthalen-1-ol involves its interaction with various molecular targets. The nitroso group can form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthol: Lacks the methyl and nitroso groups, making it less reactive in certain chemical reactions.
4-Nitrosonaphthalen-1-ol: Lacks the methyl group, affecting its physical and chemical properties.
3-Methyl-1-naphthol:
Uniqueness
3-Methyl-4-nitrosonaphthalen-1-ol is unique
Propiedades
Número CAS |
51855-62-0 |
|---|---|
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
3-methyl-4-nitrosonaphthalen-1-ol |
InChI |
InChI=1S/C11H9NO2/c1-7-6-10(13)8-4-2-3-5-9(8)11(7)12-14/h2-6,13H,1H3 |
Clave InChI |
CGMQJHZKXSMXFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


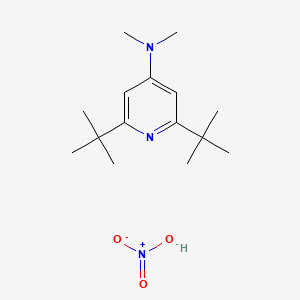


![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
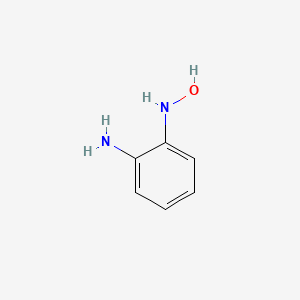

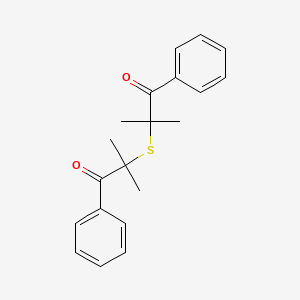
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
